
COPPER(II) ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) Acetate, also known as cupric acetate, is a chemical compound that is often used in various industrial and experimental applications . It is identified by its bright blue or green crystalline appearance . This compound is used in the synthesis of other copper-containing compounds .
Synthesis Analysis
Copper(II) Acetate is prepared industrially by heating copper(II) hydroxide or basic copper(II) carbonate with acetic acid . Another simple method involves reacting metallic copper with acetic acid in the presence of air. The copper metal reacts with the acetic acid to form copper(I) acetate initially, which is then oxidized by oxygen in the air to form copper(II) acetate .Molecular Structure Analysis
The molecular formula of Copper(II) Acetate is C4H6CuO4 . It exhibits a characteristic deep blue or green color due to the d-d transition of Cu2+ ions .Chemical Reactions Analysis
Copper(II) Acetate is frequently used as a catalyst for bond-forming reactions in organic synthesis . It shows a large degree of aggregation in typical organic solvents . When heated, it decomposes to form copper(II) oxide, releasing acetic acid and water .Physical And Chemical Properties Analysis
Copper(II) Acetate exhibits unique chemical properties. At room temperature, it exists as a monohydrate, which can be converted to an anhydrous form through heating . It is soluble in water and slightly soluble in methanol, diethylether, and acetone .Mécanisme D'action
Safety and Hazards
Copper(II) Acetate can cause severe skin burns and eye damage. It is very toxic to aquatic life with long-lasting effects . It can cause irritation if it comes into contact with skin or eyes and can be harmful if swallowed or inhaled . Therefore, it is essential to handle this chemical with care and follow standard safety protocols .
Orientations Futures
Propriétés
Numéro CAS |
19955-76-1 |
|---|---|
Nom du produit |
COPPER(II) ACETATE |
Formule moléculaire |
C4H6CuO4 |
Poids moléculaire |
181.63 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




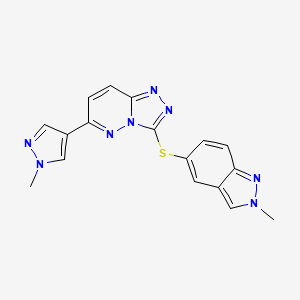


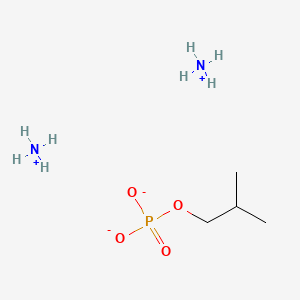
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)

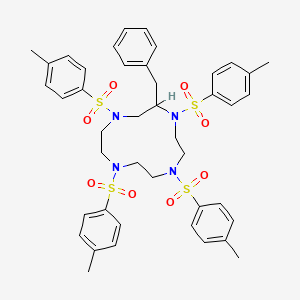
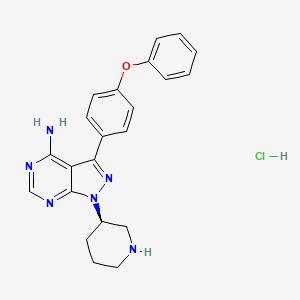
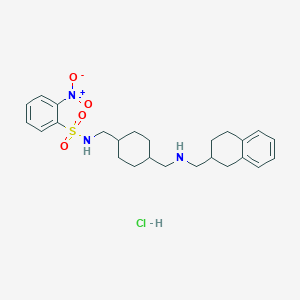

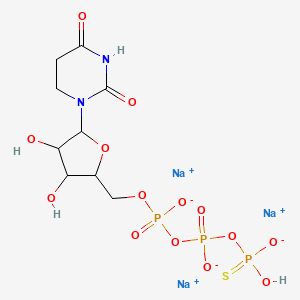
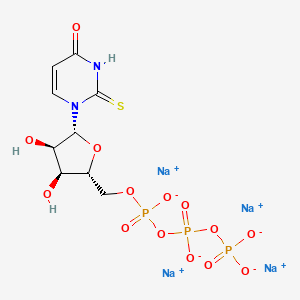
![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1139190.png)